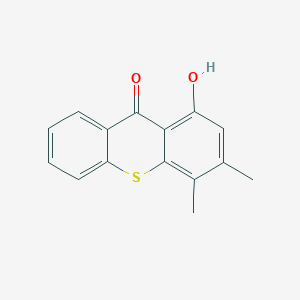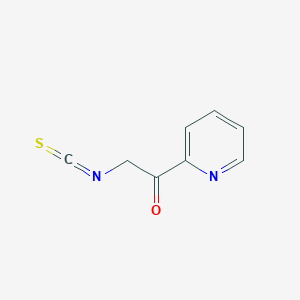
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of 2-amino-1-(pyridin-2-yl)ethan-1-one with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-1-(pyridin-2-yl)ethan-1-one+CSCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents like thiophosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with amines and alcohols to form corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to modify biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the modification of their function. The molecular targets and pathways involved include:
Enzymes: Inhibition of enzyme activity by covalent modification of active site residues.
DNA: Interaction with nucleophilic sites on DNA, potentially leading to mutations or inhibition of replication.
Cell Signaling Pathways: Modulation of signaling pathways through the modification of key proteins involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: A precursor in the synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one.
2-Aminothiazoles: Compounds with similar biological activities, particularly in antimicrobial applications.
Pyridine Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
832077-47-1 |
|---|---|
Molekularformel |
C8H6N2OS |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-isothiocyanato-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS/c11-8(5-9-6-12)7-3-1-2-4-10-7/h1-4H,5H2 |
InChI-Schlüssel |
RVSIVERKWXRZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
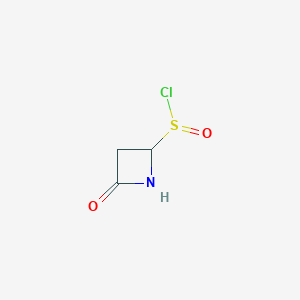
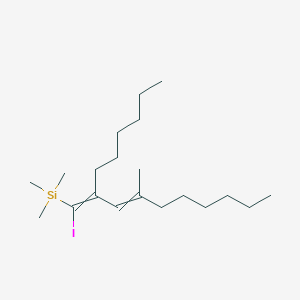
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
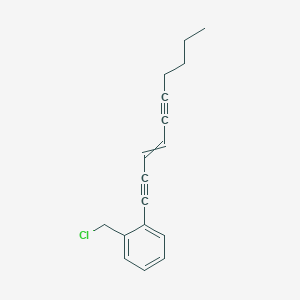
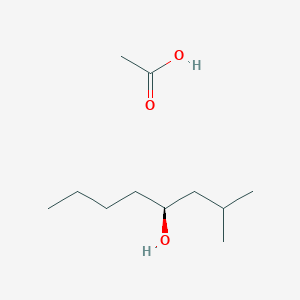
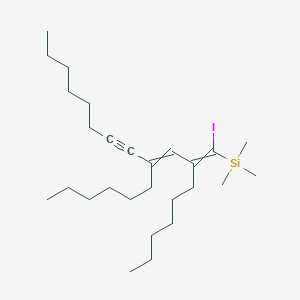
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
